![molecular formula C18H20N2S3+2 B14950679 1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium](/img/structure/B14950679.png)
1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM is a complex organic compound characterized by its unique structure, which includes pyridinium and thienyl groups
準備方法
The synthesis of 1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienyl group: This can be achieved through the reaction of thiophene with appropriate methylating agents.
Introduction of the pyridinium group: This step involves the reaction of pyridine with methylating agents to form the pyridinium ion.
Coupling reactions: The thienyl and pyridinium groups are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium or thienyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM involves its interaction with molecular targets such as enzymes and receptors. The pyridinium group can interact with negatively charged sites on proteins, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar compounds include other pyridinium and thienyl derivatives, such as:
1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM: This compound is unique due to the presence of both pyridinium and thienyl groups, which confer distinct chemical and biological properties.
Pyridinium salts: These compounds share the pyridinium group but may lack the thienyl group, resulting in different reactivity and applications.
Thienyl derivatives: Compounds with thienyl groups but without the pyridinium group may have different electronic properties and reactivity.
The uniqueness of 1-{[2,5-BIS(METHYLSULFANYL)-4-(1-PYRIDINIUMYLMETHYL)-3-THIENYL]METHYL}PYRIDINIUM lies in its combined structural features, which enable a wide range of applications and interactions.
特性
分子式 |
C18H20N2S3+2 |
|---|---|
分子量 |
360.6 g/mol |
IUPAC名 |
1-[[2,5-bis(methylsulfanyl)-4-(pyridin-1-ium-1-ylmethyl)thiophen-3-yl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C18H20N2S3/c1-21-17-15(13-19-9-5-3-6-10-19)16(18(22-2)23-17)14-20-11-7-4-8-12-20/h3-12H,13-14H2,1-2H3/q+2 |
InChIキー |
YQYAEFFYYXVDDD-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=C(S1)SC)C[N+]2=CC=CC=C2)C[N+]3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


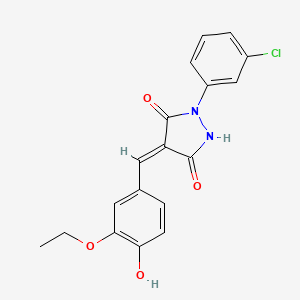
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)
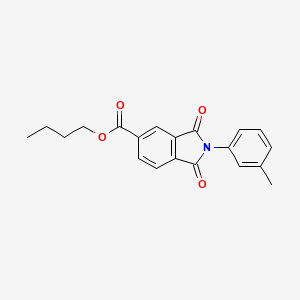
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
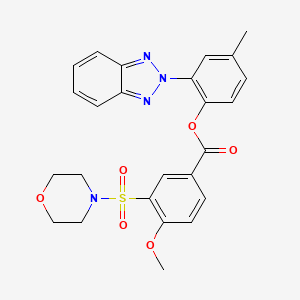
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)
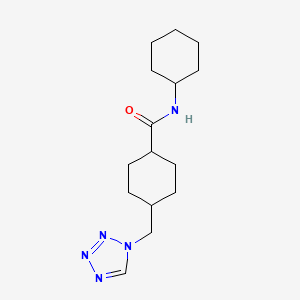
![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B14950648.png)
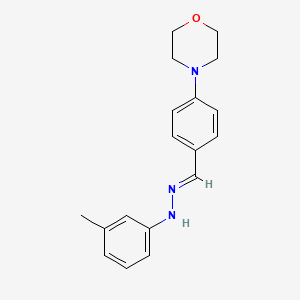
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)
![N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B14950657.png)
